molecular formula C16H26ClNO5 B2483016 1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 464877-33-6

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B2483016
CAS No.: 464877-33-6
M. Wt: 347.84
InChI Key: DKCQQXUVSHIZAD-UHFFFAOYSA-N
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Description

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic organic compound featuring a morpholine ring linked to a propan-2-ol backbone substituted with a 3,4-dimethoxybenzyl ether group.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5.ClH/c1-19-15-4-3-13(9-16(15)20-2)11-22-12-14(18)10-17-5-7-21-8-6-17;/h3-4,9,14,18H,5-8,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCQQXUVSHIZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)COCC(CN2CCOCC2)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with morpholine in the presence of a base, followed by the addition of 2-propanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the morpholine or benzyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol HCl* C₁₆H₂₄ClNO₅ 357.83† 3,4-Dimethoxybenzyloxy, morpholine High lipophilicity due to dimethoxy
1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol HCl C₁₆H₂₆ClNO₄ 331.84 3-Methoxyphenoxy, 2,6-dimethylmorpholine Methyl groups enhance metabolic stability
1-(3,4-Dimethylphenoxy)-3-morpholinopropan-2-ol HCl C₁₆H₂₄ClNO₃ 325.83‡ 3,4-Dimethylphenoxy, morpholine Reduced polarity vs. dimethoxy analog
Papaverine HCl C₂₀H₂₁NO₄·HCl 375.85 3,4-Dimethoxybenzylisoquinoline core Antispasmodic activity via PDE inhibition

*Hypothetical molecular formula and mass calculated based on structure.
†Calculated using standard atomic weights.
‡Estimated based on CAS 467242-24-6 ().

Key Observations:

Substituent Effects on Lipophilicity: The dimethoxybenzyl group in the target compound increases lipophilicity compared to the dimethylphenoxy () or methoxyphenoxy () analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Functional Group Comparisons: The benzyl ether linkage in the target compound contrasts with the isoquinoline core of papaverine (). While both share 3,4-dimethoxybenzyl motifs, papaverine’s spasmolytic activity is tied to phosphodiesterase (PDE) inhibition, whereas the target compound’s morpholine group may target adrenergic or serotonin receptors.

Pharmacological Potential

While direct activity data are unavailable, structural parallels suggest:

  • Cardiovascular Applications : Morpholine derivatives often exhibit vasodilatory or antihypertensive effects. The compound’s dimethoxybenzyl group may synergize with morpholine to modulate ion channels or adrenergic receptors.

Biological Activity

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride, identified by its CAS number and molecular formula C16H26ClNO5C_{16}H_{26}ClNO_5, is a compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H26ClNO5C_{16}H_{26}ClNO_5
  • Molecular Weight : 347.83 g/mol
  • CAS Number : Not explicitly provided in the search results but can be inferred from the chemical name.

Biological Activity Overview

The compound exhibits various biological activities, particularly in the context of cancer research and osteoclast inhibition. A summary of its biological activities includes:

  • Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Osteoclast Inhibition : The compound has been evaluated for its ability to inhibit osteoclastic bone resorption, which is crucial in the treatment of osteoporosis.
  • Cytotoxicity : The compound's derivatives have shown varying degrees of cytotoxicity against cancer cell lines such as K562 and MIA PaCa-2. For example, certain derivatives exhibited IC50 values indicating effective inhibition of cell growth.
  • Receptor Antagonism : Some studies indicate that compounds with similar structures may act as antagonists at specific receptors, contributing to their therapeutic potential.

Table 1: Biological Activities of Related Compounds

CompoundActivityIC50 (μM)Reference
1Anti-cancer (K562)0.66
2Osteoclast inhibition-
3Cytotoxic (MIA PaCa-2)>10

Case Study: Anti-Osteoclastic Activity

A study highlighted the anti-osteoclastic activity of similar compounds, demonstrating their effectiveness in reducing bone resorption in vitro and in vivo. This mechanism is vital for developing treatments for osteoporosis and other bone-related disorders .

Case Study: Cytotoxicity Evaluation

In a comparative study, several derivatives were synthesized and tested for their cytotoxic effects on K562 cells. The most potent derivatives achieved IC50 values significantly lower than standard treatments, indicating their potential as effective chemotherapeutic agents .

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